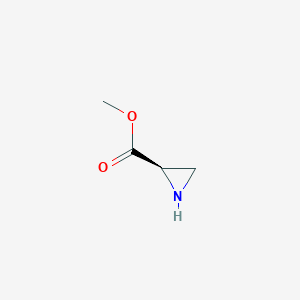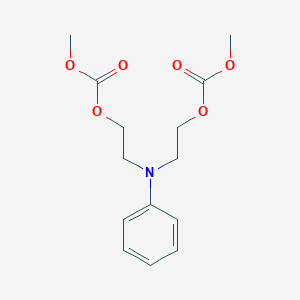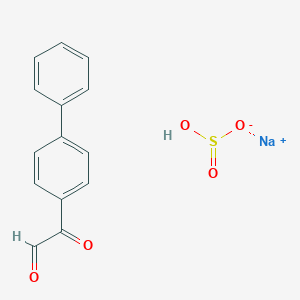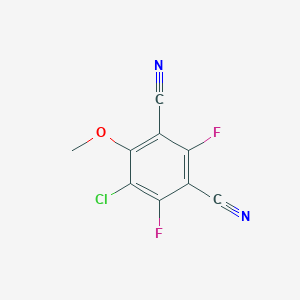
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile, also known as CDC, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. CDC is a versatile compound that has been used in the synthesis of several pharmaceuticals and agrochemicals.
Mecanismo De Acción
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile's mechanism of action is not yet fully understood. However, studies have shown that 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile inhibits the activity of several enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Efectos Bioquímicos Y Fisiológicos
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been shown to have several biochemical and physiological effects. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of tyrosine kinases. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been shown to have anti-inflammatory and anti-oxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has several advantages for lab experiments. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is relatively easy to synthesize and has a high yield. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is also stable under normal laboratory conditions, making it easy to handle. However, 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has some limitations for lab experiments. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is toxic and requires special handling procedures. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile is also relatively expensive compared to other chemicals used in lab experiments.
Direcciones Futuras
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has several potential applications in various fields, including medicine and agriculture. Future research should focus on developing new synthesis methods for 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile that are more efficient and cost-effective. Future research should also focus on understanding 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile's mechanism of action in more detail to develop new drugs that target tyrosine kinases and other enzymes involved in cell signaling pathways. Additionally, future research should focus on developing new applications of 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile in the field of agriculture, such as developing new herbicides and insecticides.
Métodos De Síntesis
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile can be synthesized using several methods, including the reaction of 2,4-difluoro-5-methoxybenzoic acid with thionyl chloride, followed by the reaction with potassium cyanide. Another method involves the reaction of 2,4-difluoro-5-methoxybenzoic acid with phosphorus oxychloride, followed by the reaction with potassium cyanide. The yield of 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile using these methods is around 70%.
Aplicaciones Científicas De Investigación
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been extensively used in scientific research, particularly in the synthesis of pharmaceuticals and agrochemicals. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has been used as a key intermediate in the synthesis of several anti-cancer drugs, such as sorafenib and regorafenib. 5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile has also been used in the synthesis of several agrochemicals, such as herbicides and insecticides.
Propiedades
Número CAS |
104581-68-2 |
|---|---|
Nombre del producto |
5-Chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile |
Fórmula molecular |
C9H3ClF2N2O |
Peso molecular |
228.58 g/mol |
Nombre IUPAC |
5-chloro-2,4-difluoro-6-methoxybenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C9H3ClF2N2O/c1-15-9-5(3-14)7(11)4(2-13)8(12)6(9)10/h1H3 |
Clave InChI |
AHYJSBQITOYZDT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1Cl)F)C#N)F)C#N |
SMILES canónico |
COC1=C(C(=C(C(=C1Cl)F)C#N)F)C#N |
Sinónimos |
5-Chloro-2,4-difluoro-6-methoxyisophthalonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



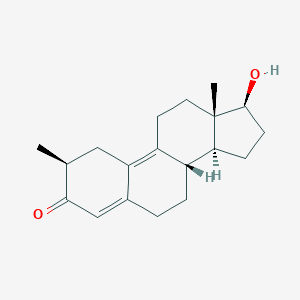
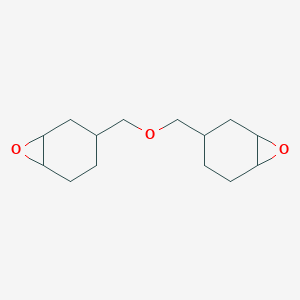



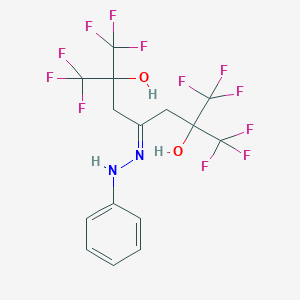



![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)
